Ethyl 3-(3-aminobenzamido)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[(3-aminobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFOPEYZMWRLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Ethyl 3 3 Aminobenzamido Benzoate
Precursor Synthesis and Functional Group Introduction
Synthesis of Ethyl Aminobenzoate Derivatives
Ethyl 3-aminobenzoate (B8586502) is a primary precursor and can be synthesized through several established methods. guidechem.comnist.gov A common and direct approach is the Fischer esterification of 3-aminobenzoic acid. libretexts.org This acid-catalyzed reaction involves heating 3-aminobenzoic acid in an excess of ethanol (B145695) with a strong acid catalyst, such as sulfuric acid. libretexts.orgquora.com The reaction is driven to completion by the removal of water, often by the large excess of the alcohol reactant. libretexts.org
An alternative and frequently employed route starts from a more readily available nitro-aromatic compound, which avoids potential self-polymerization issues with aminobenzoic acids under certain conditions. guidechem.com This method involves two main steps:
Nitration: Ethyl benzoate (B1203000) is nitrated using a mixture of nitric acid and sulfuric acid at controlled low temperatures (-5°C to 15°C) to selectively introduce a nitro group at the meta-position, yielding ethyl 3-nitrobenzoate. guidechem.com
Reduction: The nitro group of ethyl 3-nitrobenzoate is then reduced to an amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is highly efficient. chemicalbook.comorgsyn.org Other methods include the use of tin (Sn) and hydrochloric acid (HCl) in ethanol, or newer reagents like indium powder in the presence of ammonium (B1175870) chloride. orgsyn.orgorgsyn.org
The choice of method often depends on factors like substrate compatibility, scale, and laboratory safety considerations. orgsyn.org For instance, catalytic hydrogenation is very effective but requires specialized equipment for handling hydrogen gas. orgsyn.orgorgsyn.org
Synthesis of Aminobenzoyl Precursors
The second key component is a reactive derivative of 3-aminobenzoic acid that can readily form an amide bond. The most common precursor is 3-aminobenzoic acid itself, which can be prepared by the reduction of 3-nitrobenzoic acid. wikipedia.org This reduction is analogous to the synthesis of ethyl 3-aminobenzoate from its nitro derivative, employing reagents like tin and HCl or catalytic hydrogenation. wikipedia.org
For direct coupling reactions, 3-aminobenzoic acid is often activated in situ. However, in some strategies, it may be converted to a more reactive derivative, such as an acyl chloride (e.g., 3-aminobenzoyl chloride). This would typically require protection of the amino group before converting the carboxylic acid to the acyl chloride, followed by deprotection, adding complexity to the synthesis. A more common approach involves using 3-nitrobenzoyl chloride, which can be reacted with the amine precursor, followed by the reduction of the nitro group to form the final amine.
Amide Bond Formation Strategies for the Benzamido Linkage
The central step in the synthesis of Ethyl 3-(3-aminobenzamido)benzoate is the formation of the amide bond connecting the two aromatic rings. This is typically achieved by coupling Ethyl 3-aminobenzoate with 3-aminobenzoic acid.
Conventional Coupling Reactions
The most established method for forming the amide linkage is through the use of coupling reagents that activate the carboxylic acid group of 3-aminobenzoic acid, making it susceptible to nucleophilic attack by the amino group of Ethyl 3-aminobenzoate. hepatochem.com
Carbodiimide-based Coupling: Dicyclohexylcarbodiimide (DCC) is a classic and widely used coupling agent. researchgate.netluxembourg-bio.com In this reaction, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide product. luxembourg-bio.com A common water-soluble alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which simplifies product purification as the urea (B33335) byproduct is water-soluble and easily washed away. nih.gov
To improve reaction efficiency and minimize side reactions, such as racemization in chiral substrates, additives are often used in conjunction with carbodiimides. hepatochem.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards amines. nih.gov
The general procedure involves dissolving 3-aminobenzoic acid and Ethyl 3-aminobenzoate in a suitable aprotic solvent like Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF), followed by the addition of the coupling agent (e.g., EDC) and an additive (e.g., HOBt). nih.gov
Advanced Amidation Techniques
Modern organic synthesis has introduced more sophisticated coupling reagents that offer higher yields, faster reaction times, and fewer side products, particularly for challenging substrates. luxembourg-bio.com
Phosphonium (B103445) and Aminium/Uronium Reagents: Reagents based on phosphonium salts, such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), and aminium/uronium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective. luxembourg-bio.com These reagents work by forming highly reactive HOBt or HOAt active esters. luxembourg-bio.com HATU, for example, is particularly known for its ability to couple even unreactive or sterically hindered amines and acids with high efficiency. luxembourg-bio.comnih.gov
Boron-based Reagents: Recent research has explored the use of boron-based reagents for direct amidation. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct coupling of carboxylic acids and amines without the need for traditional coupling agents. acs.org These methods can offer simpler purification procedures, sometimes requiring only filtration. acs.org
Esterification Processes for the Benzoate Moiety
An alternative synthetic pathway involves forming the amide bond first, followed by the esterification of the resulting carboxylic acid. In this route, two molecules of 3-aminobenzoic acid could potentially be coupled, or a protected 3-aminobenzoic acid could be coupled with another 3-aminobenzoic acid. The more logical approach within this framework is the coupling of 3-nitrobenzoyl chloride with Ethyl 3-aminobenzoate, followed by reduction of the nitro group.
However, if the synthetic target was 3-(3-aminobenzamido)benzoic acid, a final esterification step would be necessary to obtain the ethyl ester. This would be achieved via Fischer esterification, as described previously. libretexts.org The compound 3-(3-aminobenzamido)benzoic acid would be refluxed in ethanol with a catalytic amount of strong acid. libretexts.org This route is generally less direct than coupling the pre-existing ester.
A notable one-pot method involves the use of stannous chloride (SnCl₂) in ethanol. This reagent can simultaneously reduce a nitro group and catalyze the esterification of a carboxylic acid, acting as both a reducing agent and a Lewis acid catalyst. nih.gov This approach could potentially be adapted for a convergent synthesis from 3-nitrobenzoic acid and 3-aminobenzoic acid.
Fischer Esterification Variants
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water. wvu.edu This equilibrium-driven process is typically facilitated by a strong acid catalyst, such as sulfuric acid or phosphoric acid, and often employs an excess of the alcohol reactant to drive the reaction toward the product, in accordance with Le Châtelier's Principle. libretexts.org
While direct synthesis of this compound is not extensively documented, a plausible and common approach involves this reaction as a key step. The likely pathway would first involve the synthesis of the intermediate, 3-(3-aminobenzamido)benzoic acid, via amide coupling. Subsequently, this intermediate would undergo Fischer esterification with ethanol.
The reaction proceeds as follows:
Protonation of the Carboxylic Acid : The acid catalyst protonates the carbonyl oxygen of the 3-(3-aminobenzamido)benzoic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack : A molecule of ethanol attacks the activated carbonyl carbon.
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Water Elimination : The departure of a water molecule yields a protonated ester.
Deprotonation : The final ester product is formed upon deprotonation.
A well-studied analogue is the synthesis of Benzocaine (ethyl p-aminobenzoate) from p-aminobenzoic acid and ethanol, which serves as an excellent model for this transformation. libretexts.orgasm.org The conditions used for Benzocaine synthesis can be adapted for the esterification of the meta-substituted isomer.
Table 1: Typical Conditions for Fischer Esterification of Aminobenzoic Acids
| Reactant | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Aminobenzoic acid | Ethanol | Sulfuric Acid | Reflux (~78) | 30-60 min | Not specified | chegg.com |
| p-Aminobenzoic acid | Ethanol | Thionyl Chloride | 8-14 then Reflux (72-78) | 4-10 hours | 92.7 | google.com |
| p-Aminobenzoic acid | Ethanol | Sulfuric Acid | Reflux | 45 min | Not specified | wvu.edu |
| p-Aminobenzoic acid | Various Alcohols | Sulfuric Acid | Not specified | Not specified | Not specified | asm.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields. mlsu.ac.in This technique utilizes microwave radiation to heat polar molecules selectively and efficiently, leading to rapid temperature increases within the reaction vessel. nih.govnih.gov This internal, rapid heating is a key difference from conventional methods that rely on external heat sources. mlsu.ac.in
This technology can be applied to both the amidation and esterification steps required for the synthesis of this compound.
Microwave-Assisted Amidation : The direct formation of amides from carboxylic acids and amines can be achieved under microwave irradiation, often in the absence of a solvent or with a minimal amount of a high-boiling polar solvent. nih.govnih.gov For instance, a method using catalytic amounts of ceric ammonium nitrate (B79036) under solvent-free conditions has been shown to produce amides in high yields with short reaction times. nih.govnih.gov This could be applied to the reaction between 3-aminobenzoic acid and ethyl 3-aminobenzoate.
Microwave-Assisted Esterification : The Fischer esterification can also be dramatically expedited. Reactions that take hours under conventional reflux can often be completed in minutes. mdpi.com Studies on the esterification of benzoic acid derivatives show quantitative conversion in as little as 10 minutes under microwave irradiation. mdpi.com
The synergistic effect of nanocatalysis and microwave irradiation represents a frontier in this field, promising even greater efficiency and sustainability in synthesizing complex organic molecules. frontiersin.org
Table 2: Examples of Microwave-Assisted Amide and Ester Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Amidation | Carboxylic Acids, Amines | Ceric Ammonium Nitrate (CAN), 160-165°C, Solvent-free | 2 hours | High to quantitative | nih.gov |
| Amidation | Ethyl Salicylate, Primary Amines | Phenylboronic Acid (PBA), 60°C, Solvent-free | 45 min | 80-99 | rsc.org |
| Esterification | Benzoic Acid, Methanol (B129727) | N-Fluorobenzenesulfonimide (NFSi), 70°C | 10 min | 99 | mdpi.com |
| Thiophene Synthesis | 2-halobenzonitriles, Methyl thioglycolate | Triethylamine/DMSO, 130°C | Not specified | 58-96 | rsc.org |
Green Chemistry Principles in the Synthesis of Aromatic Amides and Esters
The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. nih.gov The synthesis of aromatic amides and esters, including this compound, can be evaluated and optimized through this lens.
Catalysis : One of the core principles is the use of catalytic reagents over stoichiometric ones. whiterose.ac.uk In amide synthesis, traditional methods often employ coupling agents that are used in large quantities and generate significant waste. Greener alternatives involve catalytic direct amidation using substances like boric acid or ceric ammonium nitrate, which are required in only minute amounts. nih.govacs.org
Atom Economy : Processes should be designed to maximize the incorporation of all materials used in the process into the final product. The Fischer esterification is inherently atom-economical, with water as the only byproduct. wvu.edu However, direct amidation of a carboxylic acid with an amine is even more so, also producing only water. nih.gov
Safer Solvents and Auxiliaries : Many organic reactions rely on hazardous solvents. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. researchgate.net Microwave-assisted syntheses are often performed under solventless conditions, which eliminates solvent waste and simplifies product purification. nih.govnih.gov
Energy Efficiency : Microwave-assisted synthesis is significantly more energy-efficient than conventional heating, as it reduces reaction times from hours to minutes. nih.govrsc.org
Use of Renewable Feedstocks & Biocatalysis : While not directly applied in the standard synthesis, advanced green methods include the use of enzymes. Lipases, for example, can catalyze both esterification and amidation reactions under mild, anhydrous conditions, offering high specificity and catalytic efficiency. nih.gov This biocatalytic approach is a promising avenue for the sustainable production of amides and esters.
By applying these principles, the synthesis of this compound can be designed to be not only efficient but also minimally impactful on the environment.
Chemical Reactivity and Functional Group Transformations
Reactions Involving the Aromatic Amine Group
The lone pair of electrons on the nitrogen atom of the aromatic amine makes it nucleophilic and susceptible to a range of electrophilic substitution and condensation reactions.
The aromatic amine functionality of Ethyl 3-(3-aminobenzamido)benzoate can readily undergo derivatization reactions. Acylation, the addition of an acyl group, is a common transformation. This reaction typically involves treating the amine with an acylating agent like an acid chloride or anhydride (B1165640). For instance, the related compound, ethyl 4-aminobenzoate (B8803810), can be acylated with 3-chlorobenzoyl chloride in the presence of a base to form an amide linkage. biosynth.com This demonstrates the general reactivity of the amino group in aminobenzoate esters towards acylation.
Alkylation of the aromatic amine is also possible, though it can be more challenging to control than acylation, with the potential for multiple alkyl groups to be added to the nitrogen atom. A general method for the ortho-alkylation of anilines has been demonstrated, showcasing the possibility of introducing alkyl groups onto the aromatic ring system adjacent to the amine.
The primary aromatic amine group is a key participant in condensation reactions, most notably in the formation of Schiff bases (or imines). This reaction involves the condensation of the amine with an aldehyde or a ketone, typically under acidic conditions, to form a carbon-nitrogen double bond. libretexts.org
Studies on similar molecules, such as ethyl 2-aminobenzoate (B8764639) and ethyl 4-aminobenzoate, have shown that they readily react with various substituted aromatic aldehydes to form the corresponding Schiff bases. libretexts.orgnih.gov For example, ethyl 2-aminobenzoate reacts with aromatic aldehydes in the presence of a catalytic amount of methanesulfonic acid in ethanol (B145695) to yield Schiff bases in high yields. libretexts.org This reactivity is directly applicable to the amine group of this compound.
Table 1: Examples of Schiff Base Formation with Related Aminobenzoates
| Amine Reactant | Aldehyde Reactant | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Ethyl 2-aminobenzoate | Substituted Aromatic Aldehydes | Methanesulfonic Acid | Schiff Base | libretexts.org |
| 4-Aminobenzohydrazide (from Ethyl 4-aminobenzoate) | Various Aromatic Aldehydes | Glacial Acetic Acid | Schiff Base | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the condensation reactivity of the aromatic amine group.
The functional groups within this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The aromatic amine can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form new ring systems. Derivatives of aminobenzoic acids are well-established intermediates for creating pharmacologically significant heterocycles like benzimidazoles and benzoxazoles. byjus.comfishersci.com
For example, a derivative of ethyl 2-aminobenzoate can undergo intramolecular cyclization to form a benzodiazepine, a seven-membered heterocyclic ring system. wikipedia.orglibretexts.org Similarly, derivatives of ethyl 4-aminobenzoate have been used to synthesize 1,3,4-oxadiazole (B1194373) rings. nih.gov These transformations highlight the potential of the amine group in this compound to be utilized in the construction of complex heterocyclic architectures.
Transformations of the Ester Functional Group
The ethyl ester group is another key reactive site in the molecule, enabling transformations such as hydrolysis, transesterification, and reduction.
The ester group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. nih.gov Alkaline hydrolysis, often referred to as saponification, involves heating the ester with a base like sodium hydroxide (B78521). This reaction breaks the ester linkage, yielding the corresponding carboxylate salt and ethanol. Subsequent acidification of the salt solution precipitates the carboxylic acid.
Transesterification is another important reaction of the ester group, where the ethyl group is exchanged for a different alkyl group from another alcohol. wikipedia.org This equilibrium-driven reaction is typically catalyzed by an acid or a base and often requires the removal of the ethanol byproduct to drive the reaction to completion. wikipedia.org For example, ethyl p-aminobenzoate can undergo transesterification with other alcohols in the presence of a suitable catalyst.
Table 2: Typical Reactions of the Ester Group in Benzoates
| Reaction Type | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | Ethyl Benzoate (B1203000) | 1. NaOH (aq), Heat2. HCl (aq) | Benzoic Acid |
This table shows reactions for the parent ethyl benzoate and a related aminobenzoate to illustrate the fundamental reactivity of the ester functional group.
The ester functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. nih.gov
The reaction with LiAlH₄ converts the ethyl ester group into a primary alcohol. For instance, the reduction of ethyl benzoate with LiAlH₄ yields benzyl (B1604629) alcohol and ethanol. nih.gov The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. nih.gov Given that LiAlH₄ also reduces amides to amines, its use on this compound would likely result in the reduction of both the ester and the amide functionalities. A milder reagent, diisobutylaluminum hydride (DIBAL-H), can be used under controlled low-temperature conditions to reduce esters to aldehydes, potentially offering a more selective transformation. nih.gov
Reactivity of the Amide Linkage
The amide bond in this compound is a robust functional group, but it can participate in several important reactions, including substitutions at the nitrogen atom and cleavage under certain conditions.
The secondary amide nitrogen in this compound possesses a lone pair of electrons, which, although delocalized by resonance with the adjacent carbonyl group, can still exhibit nucleophilicity. This allows for the introduction of various substituents at the amide nitrogen, leading to a range of N-substituted derivatives.
N-Alkylation and N-Arylation: The amide nitrogen can undergo alkylation or arylation reactions. For instance, N-alkylation can be achieved using alkyl halides, though this reaction can sometimes be challenging for amides and may require strong bases to deprotonate the amide first. General methods for the N-dealkylation of tertiary amines often involve reagents like chloroformates, which proceed through a carbamate (B1207046) intermediate. nih.gov The reverse reaction, N-alkylation, can be used to introduce a variety of alkyl groups. Similarly, N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, although this is more commonly applied to primary and secondary amines.
N-Acylation: The amide nitrogen can be further acylated to form N-acylamides or imides. This typically requires reaction with a more reactive acylating agent, such as an acid anhydride or acyl chloride, often in the presence of a catalyst.
Formation of Ureas and Sulfonamides: The primary amino group is the more likely site for the formation of ureas and sulfonamides due to its higher nucleophilicity compared to the amide nitrogen. However, under specific conditions, reactions at the amide nitrogen are possible. The synthesis of urea (B33335) derivatives can be achieved through various methods, including the reaction with isocyanates or via Curtius rearrangement of N-acylazides. organic-chemistry.orgresearchgate.netresearchgate.net The synthesis of sulfonamides typically involves the reaction of an amine with a sulfonyl chloride. nih.gov For instance, new sulfonamide and amide derivatives containing coumarin (B35378) moieties have been synthesized from sulfanilamide (B372717) and aniline (B41778) derivatives using chloroacetyl chloride. nih.gov
A variety of benzanilide (B160483) derivatives have been synthesized and characterized for their biological activities. seu.ac.lk These syntheses often involve the reaction of benzoyl chlorides with aniline derivatives. seu.ac.lk While these examples focus on the formation of the primary amide bond, similar principles can be applied to the modification of the existing amide in this compound.
The amide bond is known for its stability, but it can be cleaved under various conditions, including acidic, basic, or enzymatic catalysis.
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the amide linkage can be hydrolyzed. The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine. The acidic cleavage of ethers, a related reaction, proceeds via protonation of the ether oxygen followed by nucleophilic attack. khanacademy.orgyoutube.comyoutube.comyoutube.com A similar principle applies to amide hydrolysis, where the protonated amide is more susceptible to nucleophilic attack. researchgate.net
Base-Catalyzed Hydrolysis: Alkaline hydrolysis of amides is also a common transformation. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amine as a leaving group, which is subsequently protonated by the newly formed carboxylic acid. The hydrolysis of ethyl benzoate under basic conditions is a well-established example of this type of reaction. libretexts.orgsserc.org.ukquora.com DFT calculations have been used to study the reaction paths of base-catalyzed hydrolysis of N-ethylbenzamide, providing insights into the transition states and intermediates. researchgate.net
Enzymatic Cleavage: Certain enzymes, known as proteases or peptidases, are capable of cleaving amide bonds with high specificity. These enzymes play a crucial role in many biological processes. The stabilization of enzymes in commercial products often involves protecting them from proteolytic cleavage. google.com Some benzophenone (B1666685) and benzoic acid anilide derivatives have been investigated as protease inhibitors, highlighting the interaction of such compounds with the active sites of these enzymes. google.com
Organomediated Cleavage: Novel methods for the cleavage of amide bonds under milder conditions are continuously being developed. For example, an organomediated cleavage of a benzoyl group from a thiourea (B124793) derivative has been reported using ethane-1,2-diamine and acetic acid under neutral conditions. nih.gov Such methods could potentially be applied to the selective cleavage of the amide bond in this compound.
Advanced Characterization and Spectroscopic Elucidation
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For Ethyl 3-(3-aminobenzamido)benzoate, these methods are particularly useful for confirming the presence and chemical environment of the ester and secondary amide linkages.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the ester and the amide.
The ester group (-COOC₂H₅) exhibits two prominent stretching vibrations:
C=O Stretch: A strong absorption is expected in the region of 1700-1730 cm⁻¹ in the IR spectrum, characteristic of an aromatic ester carbonyl.
C-O Stretch: Two distinct C-O stretching bands are anticipated. The C(=O)-O stretch typically appears between 1250-1300 cm⁻¹, while the O-C₂H₅ stretch is found in the 1050-1150 cm⁻¹ range.
The secondary amide group (-CONH-) gives rise to several characteristic "Amide" bands, which are fundamental for peptide and protein structural analysis. nih.gov
N-H Stretch: In a non-hydrogen-bonded state (dilute solution), a sharp band would appear around 3400-3500 cm⁻¹. However, in the solid state, this band is typically broadened and shifted to a lower frequency (3200-3300 cm⁻¹) due to hydrogen bonding.
Amide I Band: Located in the 1630-1680 cm⁻¹ region, this is the most intense amide absorption in the IR spectrum and arises primarily from the C=O stretching vibration. Its exact position is highly sensitive to hydrogen bonding. researchgate.net
Amide II Band: Appearing between 1520-1570 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov Its intensity is strong in IR but can be weak in Raman, though enhancement is possible under certain resonance conditions. nih.gov
Amide III Band: This is a more complex vibration found in the 1220-1350 cm⁻¹ range, involving C-N stretching and N-H bending.
The primary amine group (-NH₂) also shows characteristic N-H stretching vibrations, typically as two bands between 3300 and 3500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two distinct peaks expected for the primary amine. |
| Amide (N-H) | Stretch | 3200 - 3300 | Broadened and shifted to lower frequency in the solid state due to H-bonding. |
| Ester (C=O) | Stretch | 1700 - 1730 | Strong, characteristic absorption for aromatic esters. |
| Amide (C=O) | Amide I | 1630 - 1680 | Primarily C=O stretch; position is sensitive to conformation and H-bonding. researchgate.net |
| Amide | Amide II | 1520 - 1570 | N-H bend and C-N stretch. |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Multiple bands expected. |
| Amide | Amide III | 1220 - 1350 | Complex mode involving C-N stretch and N-H bend. |
| Ester (C-O) | Asymmetric Stretch | 1250 - 1300 | Associated with the C(=O)-O portion. |
In the solid state, this compound is expected to form extensive intermolecular hydrogen bonding networks, which significantly influence its spectroscopic properties. The primary hydrogen bond donors are the amide N-H and the primary amine N-H groups. The main acceptors are the carbonyl oxygen of the ester and, more significantly, the carbonyl oxygen of the amide group.
The formation of these N-H···O=C hydrogen bonds can be observed spectroscopically:
FT-IR/Raman: The most direct evidence is the shift of the N-H and C=O stretching vibrations to lower frequencies (a red shift) compared to their positions in a dilute, non-polar solvent. For instance, the study of crystalline secondary amides often reveals changes in the Amide I band upon cooling, which is related to the properties of the intermolecular "peptide-type" N-H···O=C hydrogen bonds. researchgate.net The strength and nature of these bonds can be probed by observing the magnitude of this shift.
The primary amine group can also participate in hydrogen bonding, leading to broadening and shifts in its corresponding N-H stretching bands.
These interactions create a stable, ordered crystal lattice. The specific arrangement and strength of the hydrogen bonds are critical determinants of the compound's physical properties and solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing unambiguous confirmation of the carbon skeleton and the precise location of protons.
The ¹H NMR spectrum provides a distinct signature for each chemically non-equivalent proton in the molecule. For this compound, the spectrum can be divided into the aliphatic and aromatic regions.
Ethyl Group: The ethyl ester protons will appear as a characteristic quartet for the methylene (B1212753) group (-O-CH₂-CH₃) around 4.3-4.4 ppm, coupled to a triplet for the methyl group (-CH₂-CH₃) around 1.3-1.4 ppm.
Amine Protons: The protons of the primary amine (-NH₂) on one of the aromatic rings would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically expected in the 3.5-5.0 ppm range.
Amide Proton: The amide N-H proton is expected to be a singlet, often broad, appearing further downfield (typically >8.0 ppm) due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.
Aromatic Protons: The two benzene (B151609) rings contain a total of eight protons. Due to the meta-substitution pattern on both rings, complex splitting patterns (multiplets) are expected in the aromatic region, generally between 6.5 and 8.5 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents (amine, amide, and ester groups).
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amide N-H | > 8.0 | Singlet (s), broad | 1H |
| Aromatic Protons | 6.5 - 8.5 | Multiplet (m) | 8H |
| Amine N-H₂ | 3.5 - 5.0 | Singlet (s), broad | 2H |
| Ester -OCH₂- | 4.3 - 4.4 | Quartet (q) | 2H |
| Ester -CH₃ | 1.3 - 1.4 | Triplet (t) | 3H |
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Due to the lack of symmetry, 16 distinct signals are expected for this compound.
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ester carbonyl (C=O) is typically found around 165-167 ppm, while the amide carbonyl (C=O) appears in a similar region, often around 166-168 ppm.
Aromatic Carbons: The twelve aromatic carbons will produce a cluster of signals between approximately 110 and 150 ppm. The carbons directly attached to nitrogen (C-N) will be shifted downfield, with the carbon attached to the primary amine appearing around 148 ppm and the carbon attached to the amide nitrogen around 140 ppm. Carbons attached to the carbonyl groups will also be shifted downfield.
Aliphatic Carbons: The ethyl group carbons will appear most upfield. The methylene carbon (-O-CH₂) is expected around 60-61 ppm, and the terminal methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 166 - 168 |
| Ester C=O | 165 - 167 |
| Aromatic C-NH₂ | ~148 |
| Aromatic C-NHCO | ~140 |
| Aromatic C-H & C-C | 110 - 135 |
| Ester -OCH₂- | 60 - 61 |
| Ester -CH₃ | ~14 |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be employed for unequivocal assignment of all signals.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, confirming the connectivity of the ethyl group protons and identifying coupled protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
In mass spectrometry, the molecular ion peak (M+) provides the molecular weight of the compound. For this compound (C16H16N2O3), the expected monoisotopic mass is approximately 284.12 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, confirming the elemental formula.
The fragmentation of this compound under electron ionization (EI) or other ionization methods reveals characteristic pathways that help to confirm its structure. Key fragmentation processes for esters and amides include:
Loss of the ethoxy group (-OCH2CH3): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion. pharmacy180.com
Cleavage of the amide bond: The C-N bond of the amide linkage can break, generating fragments corresponding to the benzoyl and aminobenzoate moieties.
McLafferty rearrangement: For esters with a sufficiently long alkyl chain and a gamma-hydrogen, a rearrangement can occur, leading to the loss of a neutral alkene. libretexts.orgnih.gov
The analysis of these fragmentation patterns provides a fingerprint of the molecule, allowing for its unambiguous identification. pharmacy180.com
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment Structure | m/z (approx.) | Description |
| [C16H16N2O3]+• | 284 | Molecular Ion |
| [C14H11N2O2]+ | 239 | Loss of ethoxy radical (•OCH2CH3) |
| [C9H11NO2]+• | 165 | Cleavage of amide bond |
| [C7H7NO]+• | 121 | Cleavage of amide bond |
Coupling chromatographic techniques with mass spectrometry enhances the analysis of complex mixtures and provides pure mass spectra of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.govjmchemsci.com this compound may require derivatization to increase its volatility for GC-MS analysis. The resulting chromatogram would show a peak at a specific retention time corresponding to the compound, and the mass spectrometer would provide its mass spectrum for identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile and thermally labile compounds, making it well-suited for this compound. nih.govnih.gov Reversed-phase LC with a suitable mobile phase can effectively separate the compound from impurities. eurl-pesticides.eu The use of electrospray ionization (ESI) in positive ion mode is common for such analytes, often showing the protonated molecule [M+H]+. mdpi.commdpi.com LC-MS/MS, which involves further fragmentation of a selected ion, provides even greater specificity and structural information. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Growing a suitable single crystal of this compound allows for detailed structural elucidation through single-crystal X-ray diffraction (SCXRD). researchgate.neteurjchem.com The analysis of the diffraction pattern reveals the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information confirms the molecular connectivity and conformation of the molecule in the solid state. For example, a related compound, ethyl 4-(3-chlorobenzamido)benzoate, was found to crystallize in the triclinic space group P-1. eurjchem.com
Table 2: Illustrative Single-Crystal X-ray Diffraction Data
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.2941 |
| b (Å) | 8.157 |
| c (Å) | 16.238 |
| α (°) | 82.682 |
| β (°) | 84.481 |
| γ (°) | 80.100 |
| Volume (ų) | 683.2 |
| Z | 2 |
| Note: These values are for the related compound ethyl 4-(3-chlorobenzamido)benzoate and serve as an illustrative example. eurjchem.com |
Powder X-ray diffraction (PXRD) is a crucial technique for analyzing the crystalline nature of a bulk sample. rigaku.commdpi.com It is particularly important for identifying different crystalline forms (polymorphs) or the formation of cocrystals, which can have different physical properties. nih.govresearchgate.net Each crystalline form will produce a unique diffraction pattern, characterized by the positions and intensities of the diffraction peaks. mdpi.com PXRD is used to ensure the phase purity of a synthesized batch of this compound and to study any potential polymorphic transformations under different conditions. nih.gov
Chromatographic and Separation Techniques in Research
Various chromatographic techniques are essential for the purification and analysis of this compound in a research setting.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the sample on a TLC plate and developing it with a suitable solvent system, the compound of interest can be visualized, and its retention factor (Rf) can be calculated.
Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. A stationary phase like silica (B1680970) gel is packed into a column, and the crude product is loaded onto it. Elution with a solvent or a gradient of solvents separates the desired compound from impurities based on their differential adsorption to the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is used for both analytical and preparative purposes. Analytical HPLC is used to determine the purity of the compound with high accuracy, while preparative HPLC can be used to isolate highly pure samples. A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of the chemical reaction leading to this compound. libretexts.org It allows for the rapid visualization of the consumption of starting materials and the concurrent formation of the product.
In a typical synthesis, the formation of the amide bond is tracked by spotting aliquots of the reaction mixture on a TLC plate over time. The reaction is generally considered complete when the limiting starting material is no longer visible on the TLC plate. libretexts.org A lane containing the starting material and a "co-spot" lane with both the starting material and the reaction mixture are run alongside the reaction mixture to aid in the identification of spots. rochester.edu Given the functional groups present in the starting materials (e.g., Ethyl 3-aminobenzoate (B8586502) and a 3-aminobenzoyl derivative) and the product, a moderately polar solvent system is required for effective separation on a silica gel plate. The product, with its additional amide linkage, is expected to have a different polarity and thus a different retention factor (R_f) compared to the initial reactants.
A representative TLC system for monitoring the reaction is detailed below.
Table 1: Representative TLC Parameters for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture such as Toluene/Ethanol (B145695) 9:1 (v/v) or Dichloromethane (B109758)/Methanol 94:6 (v/v) could be a starting point. orgsyn.orgsigmaaldrich.com |
| Visualization | UV light at 254 nm. Staining with a solution like potassium permanganate (B83412) may also be used. |
| Typical Application | A dilute solution of the starting material (e.g., Ethyl 3-aminobenzoate), the reaction mixture, and a co-spot are applied to the plate. rochester.edu |
| Observation | The disappearance of the starting material spot and the appearance of a new spot (the product) with a different R_f value indicate the progression of the reaction. |
Column Chromatography and High-Performance Liquid Chromatography (HPLC)
Following the completion of the reaction as indicated by TLC, purification and subsequent purity analysis are performed using column chromatography and High-Performance Liquid Chromatography (HPLC), respectively.
Column Chromatography
Column chromatography is the standard method for purifying the crude reaction mixture on a preparative scale. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel. An eluent system, often slightly less polar than the one used for TLC analysis to ensure good separation, is passed through the column to separate the desired product from unreacted starting materials, by-products, and other impurities. orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 2: Typical Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 0.040–0.063 mm particle size). orgsyn.org |
| Eluent | A gradient or isocratic solvent system, guided by prior TLC analysis. A common starting point could be a mixture of dichloromethane and methanol or ethyl acetate (B1210297) and hexane. orgsyn.orgnih.gov |
| Loading Technique | The crude material can be dissolved in a minimal amount of the eluent or a stronger solvent and then loaded onto the column. |
| Fraction Collection | Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate technique used to determine the purity of the isolated this compound. A validated HPLC method can provide quantitative information about the percentage of the main compound and any impurities present. A reverse-phase column is commonly employed for the analysis of such aromatic compounds. The method's parameters, including the mobile phase composition and detector wavelength, are optimized to achieve the best separation and sensitivity. longdom.org
Table 3: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Description |
| Column | Reverse-Phase C18 column (e.g., Purospher® STAR RP-18e). longdom.org |
| Mobile Phase | An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. longdom.org |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detector set at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or determined by UV-Vis spectroscopy). |
| Injection Volume | 10-20 µL of a dilute solution of the sample in the mobile phase. |
| Analysis Goal | To obtain a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks, allowing for purity calculation based on peak area percentage. |
Computational and Theoretical Investigations of Ethyl 3 3 Aminobenzamido Benzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
The electronic structure of Ethyl 3-(3-aminobenzamido)benzoate dictates its reactivity and photophysical properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited.
For a molecule like this compound, the HOMO is typically localized on the electron-rich aminobenzamido moiety, which can act as an electron donor. Conversely, the LUMO is often distributed across the electron-accepting ethyl benzoate (B1203000) portion of the molecule. The precise distribution and energies of these frontier orbitals are sensitive to the molecule's conformation. Theoretical studies on similar aromatic amides and esters have successfully used DFT methods, such as B3LYP with a 6-311++G(2d, 2p) basis set, to calculate these properties. researchgate.net
Table 1: Representative Calculated Electronic Properties for Aromatic Amide Esters
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -6.2 to -5.8 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 to -1.1 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.7 to 4.3 | Indicator of chemical reactivity and stability |
Note: The data in this table are representative values based on published calculations for structurally similar aromatic molecules and are intended for illustrative purposes.
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. These calculations can predict the positions and intensities of characteristic vibrational modes, such as the N-H stretches of the amine and amide groups, the C=O stretches of the amide and ester functionalities, and the aromatic C-H and C=C vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the assignment of absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π→π* transitions within the aromatic rings.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Predicted Feature | Wavenumber/Wavelength |
| IR | Amide N-H Stretch | ~3300 cm⁻¹ |
| IR | Amide C=O Stretch | ~1660 cm⁻¹ |
| IR | Ester C=O Stretch | ~1720 cm⁻¹ |
| UV-Vis | π→π* Transition | ~260-320 nm |
Note: These are illustrative values based on typical ranges for the given functional groups and computational methods.
The flexibility of the amide and ester linkages in this compound allows for multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional structures (i.e., the global and local minima on the potential energy surface). By systematically rotating the dihedral angles around the key single bonds (e.g., C-N of the amide, C-O of the ester), a potential energy landscape can be mapped out. This analysis reveals the relative energies of different conformers and the energy barriers to their interconversion. Such studies on related benzamide (B126) derivatives have shown that the stability of different conformers is governed by a delicate balance of steric hindrance and the potential for intramolecular hydrogen bonding. tandfonline.com
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
MD simulations are particularly powerful for studying how a solute molecule interacts with its environment.
In Solution: By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the formation and dynamics of intermolecular hydrogen bonds between the solute's amine, amide, and ester groups and the solvent. researchgate.net Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell structure. researchgate.net
In the Solid State: MD simulations can also be used to model the crystalline state of this compound. By starting with a unit cell derived from X-ray crystallography, simulations can explore the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal lattice. These simulations can also provide insights into the vibrational dynamics (phonons) of the crystal.
Supramolecular Assembly and Non-Covalent Interactions
The arrangement of molecules in a crystal lattice, known as supramolecular assembly, is governed by a variety of non-covalent interactions. These forces, although weaker than covalent bonds, are crucial in determining the crystal packing, polymorphism, and ultimately the material's physicochemical properties. For a molecule like this compound, with its amide and ester functional groups, hydrogen bonds and aromatic interactions are expected to be the primary drivers of its crystal structure.
Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the case of this compound, the amide group (-CONH-) and the amino group (-NH2) provide hydrogen bond donors, while the carbonyl oxygen of the amide, the carbonyl oxygen of the ester group (-COO-), and the nitrogen of the amino group can act as hydrogen bond acceptors.
These interactions typically lead to the formation of well-defined networks. For instance, in the crystal structure of a related compound, ethyl 4-(3-chlorobenzamido)benzoate, molecules are linked into chains and further into more complex architectures through N—H···O hydrogen bonds. Similar motifs can be anticipated for this compound, where intermolecular hydrogen bonds would likely form between the amide N-H and the carbonyl oxygen of a neighboring molecule, and the amino group could participate in further hydrogen bonding, creating a stable, three-dimensional network.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| Amide N-H | Amide C=O | Intermolecular |
| Amide N-H | Ester C=O | Intermolecular |
| Amino N-H | Amide C=O | Intermolecular |
| Amino N-H | Ester C=O | Intermolecular |
This table is a theoretical representation of potential hydrogen bonds based on the functional groups present in the molecule.
The two phenyl rings in this compound are electron-rich π-systems, which can interact through π-π stacking. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings. The geometry of these interactions can vary, from a parallel face-to-face arrangement to a T-shaped edge-to-face configuration.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds and van der Waals forces.
For a compound like this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from H···H, O···H, and C···H contacts, corresponding to van der Waals forces and hydrogen bonds. The presence of aromatic rings would also likely result in noticeable C···C contacts, indicative of π-π stacking.
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzimidazole (B57391) Derivative nih.gov
| Contact Type | Contribution (%) |
|---|---|
| H···H | 47.5 |
| C···H/H···C | 27.6 |
| O···H/H···O | 12.4 |
| N···H/H···N | 6.1 |
This data is for a benzimidazole compound and serves as an example of the type of information obtained from a Hirshfeld surface analysis.
Structure-Based Design and In Silico Screening Methodologies
The benzanilide (B160483) scaffold, of which this compound is a derivative, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. This makes benzanilide derivatives attractive candidates for structure-based drug design and in silico screening.
Structure-based design involves the use of the three-dimensional structure of a biological target, such as an enzyme or a receptor, to design molecules that can bind to it with high affinity and selectivity. Computational docking is a key technique in this process, where a library of virtual compounds is screened for their ability to fit into the active site of the target protein. The binding affinity is estimated using scoring functions that take into account factors like shape complementarity and intermolecular interactions.
In silico screening methodologies encompass a broader range of computational techniques used to identify promising drug candidates from large compound libraries. These can include pharmacophore modeling, where a three-dimensional arrangement of essential features required for biological activity is defined and used to search for matching molecules. Quantitative structure-activity relationship (QSAR) studies are another approach, where statistical models are built to correlate the chemical structure of compounds with their biological activity.
Derivatives of this compound could be designed and screened in silico for their potential to inhibit various enzymes. For example, by modifying the substituents on the phenyl rings, one could optimize the interactions with the amino acid residues in the active site of a target enzyme. The amide and ester groups can also be involved in crucial hydrogen bonding interactions with the protein. Computational studies can help in predicting the binding modes and affinities of these derivatives, thereby guiding the synthesis of the most promising compounds for further experimental testing.
Table 3: Common In Silico Techniques in Drug Discovery
| Technique | Description | Application |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To screen for potential drug candidates that bind to a specific protein target. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. | To search for novel compounds with similar activity to a known active molecule. |
| QSAR | Develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. | To optimize the structure of a lead compound to improve its activity. |
Advanced Research Applications and Materials Science Perspectives
Role as a Key Intermediate in Complex Molecule Synthesis
The structural characteristics of Ethyl 3-(3-aminobenzamido)benzoate make it a valuable intermediate in the synthesis of a variety of complex organic molecules. Its amine and ester functional groups, along with the amide linkage, offer multiple pathways for derivatization and incorporation into larger, more complex structures.
Building Block for Heterocyclic Compounds
While direct studies exclusively utilizing this compound for the synthesis of a wide range of heterocyclic compounds are not extensively documented in publicly available research, the reactivity of its constituent functional groups suggests its high potential as a precursor for such molecules. The presence of the 3-aminobenzoyl moiety is particularly significant.
Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the cyclization of ortho-diaminoaryl compounds. A structurally related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, serves as a crucial intermediate in the industrial synthesis of Dabigatran etexilate, a pharmaceutical agent containing a benzimidazole core. google.comresearchgate.net This process typically involves the reduction of a nitro group to an amine, followed by cyclization. The 3-amino group on the benzoyl ring of this compound could similarly be a precursor to a di-amino functionality, which could then undergo cyclization to form a benzimidazole ring system. The general synthesis of benzimidazoles from o-phenylenediamines is a well-established chemical transformation. researchgate.netnih.govnih.gov
Quinazolinones: The synthesis of quinazolinones, another important class of heterocyclic compounds with diverse biological activities, often starts from anthranilic acid (2-aminobenzoic acid) or its derivatives. researchgate.netmdpi.com The 3-aminobenzoic acid substructure within this compound suggests its potential as a starting material for quinazolinone synthesis, likely through a series of reactions to introduce the necessary second nitrogen atom and facilitate cyclization.
The following table outlines the potential of this compound as a precursor for these heterocyclic systems.
| Heterocyclic System | Potential Synthetic Route from this compound | Key Reaction Type |
| Benzimidazoles | Nitration of the primary amine-bearing ring, followed by reduction to a diamine and subsequent cyclization with a carboxylic acid or aldehyde. | Electrophilic Aromatic Substitution, Reduction, Cyclocondensation |
| Quinazolinones | Reaction of the amino group with a suitable reagent to introduce the second nitrogen atom, followed by intramolecular cyclization. | Acylation/Amidation, Cyclization |
Precursor for Advanced Organic Scaffolds
The term "advanced organic scaffolds" refers to complex molecular frameworks that serve as the basis for the development of new functional molecules, including pharmaceuticals and materials. The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (ester group) centers, as well as a stable amide linkage, makes it an attractive precursor for such scaffolds. bldpharm.com
Research on related benzamide (B126) derivatives has demonstrated their utility in constructing complex architectures. For instance, various substituted benzamides are synthesized and utilized as key components in the development of new therapeutic agents. The ability to selectively react at either the amine or the ester group of this compound allows for the stepwise construction of elaborate molecular designs.
Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The benzamide and benzoate (B1203000) groups within this compound are known to participate in hydrogen bonding and π-π stacking interactions, making this molecule a candidate for studies in cocrystal engineering and self-assembly.
Cocrystal Engineering with Benzamide-Benzoate Systems
Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of cocrystals can significantly alter the physicochemical properties of the constituent molecules. The benzamide-benzoate system is a well-studied motif in cocrystal engineering, where the amide and carboxylic acid (or ester) groups can form robust hydrogen-bonding synthons.
Design of Self-Assembled Functional Materials
The ability of molecules to spontaneously organize into ordered structures is known as self-assembly. This process is fundamental to the creation of many functional materials. The hydrogen-bonding capabilities of the amide group and the potential for π-π stacking of the aromatic rings in this compound make it a promising candidate for the design of self-assembling systems.
By modifying the structure of this compound, for instance, by introducing long alkyl chains or other functional groups, it may be possible to induce the formation of liquid crystalline phases or other ordered assemblies. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they have found widespread applications in display technologies and other areas. mdpi.comresearchgate.net
Development of Novel Organic Materials
The structural features of this compound also suggest its potential use as a monomer in the synthesis of novel organic materials, such as aromatic polyamides.
Aromatic polyamides, also known as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide groups. The presence of both an amine and an ester group (which can be hydrolyzed to a carboxylic acid) in this compound makes it a potential AB-type monomer for the synthesis of aromatic polyamides. In this scenario, the amino group of one monomer molecule would react with the carboxylic acid group of another to form a long polymer chain.
The properties of the resulting polyamide would be influenced by the meta-substitution pattern of the aromatic rings in the monomer, which would lead to a more flexible polymer chain compared to polymers made from para-substituted monomers. This could result in materials with unique solubility and processing characteristics.
The following table summarizes the potential applications of this compound in materials science.
| Material Type | Potential Role of this compound | Key Structural Features Utilized |
| Aromatic Polyamides | AB-type monomer for polymerization. | Amine and ester (hydrolyzed to carboxylic acid) groups. |
| Liquid Crystals | Core mesogenic unit upon suitable modification. | Rigid aromatic rings, potential for hydrogen bonding. |
| Supramolecular Gels | Gelator molecule capable of forming fibrous networks. | Hydrogen bonding and π-π stacking interactions. |
Integration into Polymeric Structures
The bifunctional nature of this compound, possessing two reactive amine sites (one primary and one secondary amide linkage), allows it to serve as a monomeric building block for the synthesis of advanced polymers. Specifically, it can be integrated into aromatic polyamide (aramid) structures through polycondensation reactions. nih.govnih.gov Aramids are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov
The incorporation of the this compound unit into a polymer backbone is expected to impart specific properties. The rigid aromatic rings and the hydrogen-bonding capability of the amide linkages would contribute to high glass transition temperatures (Tg) and thermal stability. nih.gov The meta-substituted benzene (B151609) rings, in contrast to their para-substituted counterparts, can introduce kinks in the polymer chain, potentially disrupting tight packing and thereby improving solubility in organic solvents—a common challenge in the processing of rigid-rod aramids. nih.gov
In a typical polycondensation process, the diamine functionality of a monomer derived from this compound would be reacted with various aromatic dicarboxylic acids to yield a series of novel polyamides. nih.govnih.gov The properties of the resulting polymers can be tailored by the choice of the diacid comonomer.
Table 1: Potential Properties of Polyamides Derived from this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Thermal Stability | High (Decomposition > 450°C) | Incorporation of aromatic and amide groups into the polymer backbone. nih.gov |
| Glass Transition (Tg) | High (200–270°C) | Rigid molecular structure limits segmental motion. nih.gov |
| Solubility | Moderate to Good | The meta-substitution pattern may enhance solubility in polar aprotic solvents like DMAc or NMP. nih.gov |
| Mechanical Strength | High | Aromatic backbone and intermolecular hydrogen bonding contribute to high tensile strength. nih.gov |
Applications in Soft Materials Chemistry
Soft materials, such as liquid crystals and hydrogels, rely on the self-assembly of molecules into ordered, yet dynamic, structures. The rigid, anisotropic (rod-like) shape of this compound makes it a candidate for forming liquid crystalline phases. These phases are characterized by long-range orientational order, which is crucial for applications in displays and sensors.
Furthermore, the compound can be incorporated into more complex soft materials like hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By using a molecule like this compound as a cross-linking agent or by functionalizing it for polymerization, it is possible to create hydrogels with tailored properties. For instance, lyotropic chromonic liquid crystals can be used as templates to synthesize anisotropic hydrogels with highly ordered porous microstructures. mdpi.com This templating approach allows for the creation of materials with direction-dependent properties, such as anisotropic mechanical strength and swelling behavior. mdpi.com Such advanced hydrogels have potential applications in tissue engineering as scaffolds that can guide cell growth and orientation, as well as in soft robotics and microfluidics. mdpi.com
Catalytic Applications of this compound Derivatives
While this compound itself is not a catalyst, its derivatives are of significant interest in the field of homogeneous catalysis. The molecule's functional groups can be leveraged in two primary ways: as a directing group for C-H activation or as a ligand to form catalytically active metal complexes.
Directing Group for C-H Activation: The benzamide moiety is a powerful directing group in transition-metal-catalyzed C-H activation. acs.org This strategy allows for the regioselective functionalization of an otherwise inert C-H bond at the ortho-position of the aromatic ring. acs.orgrsc.org Derivatives of this compound can be used as substrates in reactions catalyzed by metals like palladium, rhodium, or cobalt. nih.govnih.govrsc.orgrsc.org For example, palladium-catalyzed ortho-arylation of benzamides with aryl iodides is a known method for creating biphenyl (B1667301) structures, which are common motifs in pharmaceuticals and advanced materials. acs.org Similarly, rhodium(III)-catalyzed C-H activation can be used to construct complex heterocyclic structures like azepinones through cycloaddition reactions. rsc.org These processes are highly atom-economical and provide efficient routes to valuable complex molecules from simple precursors. rsc.org
Ligand for Metal Complexes: The amino and amide functionalities within the molecule can act as binding sites (ligands) for transition metal ions, forming coordination complexes with catalytic activity. nih.govderpharmachemica.comnih.gov Amide-based ligands are known to stabilize metal centers in various oxidation states and create a specific coordination environment that can facilitate catalytic transformations. nih.gov For example, iron complexes bearing amido ligands have been shown to be active catalysts for the hydrosilylation of alkenes. nih.gov
Furthermore, aminophenol-based ligands, which are structurally related to derivatives of the title compound, are recognized for their "redox non-innocent" character. derpharmachemica.com This means the ligand can actively participate in redox processes during a catalytic cycle, enabling multi-electron transformations that might be challenging for the metal center alone. derpharmachemica.com By synthesizing mixed-ligand complexes, for instance with copper(II), it is possible to create catalysts for various organic reactions or systems with interesting biological interaction profiles, such as DNA cleavage. nih.gov The ability to form stable complexes makes derivatives of this compound promising candidates for the development of novel, custom-designed catalysts. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing Ethyl 3-(3-aminobenzamido)benzoate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3-nitrobenzoyl chloride, reacting it with 3-aminobenzoic acid to form the amide bond under basic conditions (e.g., pyridine as a catalyst) .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
- Step 3 : Esterify the carboxylic acid with ethanol via acid-catalyzed Fischer esterification (H₂SO₄, reflux) .
- Optimization : Monitor regioselectivity during nitration (if applicable) by adjusting temperature and solvent polarity . Use HPLC or GC-MS to track intermediates and optimize yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester/amide connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation using SHELX programs (e.g., SHELXL for refinement) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/amide) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- Hydrolysis Studies : Conduct accelerated stability testing in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC .
- Kinetic Analysis : Calculate rate constants (k) for ester/amide hydrolysis using pseudo-first-order kinetics. Activation energy (Eₐ) can be derived from Arrhenius plots .
- Findings : Esters hydrolyze faster under alkaline conditions, while amides degrade in strong acids .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the aromatic rings?
- Approach :
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and predict sites for nitration/sulfonation .
- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and compare product ratios via ¹H NMR. Steric hindrance from the ethyl ester may direct substitution to the meta position .
- Contradiction Resolution : If unexpected products arise, re-evaluate solvent effects (e.g., polar aprotic solvents enhance electrophilic attack) .
Q. How can computational docking predict the compound’s interaction with biological targets (e.g., enzymes)?
- Protocol :
- Target Selection : Identify proteins with binding pockets complementary to the benzamide/ester motifs (e.g., kinases, proteases) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Validate with molecular dynamics (MD) simulations .
- Experimental Cross-Check : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Check for tautomerism or rotameric equilibria using variable-temperature NMR .
- Impurity Analysis : Employ 2D NMR (COSY, HSQC) to distinguish between main product and side products .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .
Q. What methodologies are suitable for studying the compound’s potential as a protease inhibitor?
- Biological Screening :
- In Vitro Assays : Fluorescent substrate hydrolysis assays (e.g., using trypsin or chymotrypsin) to measure inhibition kinetics .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ester groups) and correlate structural changes with IC₅₀ values .
- Data Interpretation : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
